Cas no 1956327-64-2 (Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate)

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate is a brominated indole derivative featuring a cyclopropyl substituent at the N1 position and a methyl ester group at the 6-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. The bromine atom at the 4-position enhances reactivity for further functionalization via cross-coupling reactions, while the cyclopropyl group contributes to steric and electronic modulation. The methyl ester moiety offers synthetic flexibility for hydrolysis or transesterification. Its well-defined structure makes it valuable for medicinal chemistry research, enabling the exploration of structure-activity relationships in drug discovery.
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate structure
1956327-64-2 structure
Product name:Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
CAS No:1956327-64-2
MF:C13H12BrNO2
Molecular Weight:294.143882751465
CID:4733456
PubChem ID:118996616

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
    • AKOS027336376
    • MFCD29921569
    • Methyl4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
    • CS-0188215
    • methyl 4-bromo-1-cyclopropylindole-6-carboxylate
    • BS-16403
    • F51611
    • 1956327-64-2
    • インチ: 1S/C13H12BrNO2/c1-17-13(16)8-6-11(14)10-4-5-15(9-2-3-9)12(10)7-8/h4-7,9H,2-3H2,1H3
    • InChIKey: FRZITHSVIJWJMF-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(=O)OC)=CC2=C1C=CN2C1CC1

計算された属性

  • 精确分子量: 293.00514g/mol
  • 同位素质量: 293.00514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 319
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 31.2
  • XLogP3: 3

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM262237-250mg
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 95%+
250mg
$137 2023-02-02
1PlusChem
1P01KKWD-100mg
Methyl4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 97%
100mg
$55.00 2024-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZO828-200mg
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 97%
200mg
594.0CNY 2021-07-15
Chemenu
CM262237-5g
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 95+%
5g
$926 2021-08-18
Chemenu
CM262237-1g
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 95+%
1g
$309 2021-08-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZO828-50mg
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 97%
50mg
241.0CNY 2021-07-15
eNovation Chemicals LLC
Y1216465-5g
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 95%
5g
$1100 2024-06-03
Chemenu
CM262237-1g
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 95%+
1g
$332 2023-02-02
Aaron
AR01KL4P-100mg
Methyl4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 97%
100mg
$86.00 2025-02-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X16225-250mg
Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate
1956327-64-2 97%
250mg
¥643.0 2024-07-18

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate 関連文献

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylateに関する追加情報

Recent Advances in the Application of Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate (CAS: 1956327-64-2) in Chemical Biology and Pharmaceutical Research

Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate (CAS: 1956327-64-2) is a structurally unique indole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents targeting various disease pathways.

Recent studies have highlighted the compound's role as a key building block in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of novel cyclin-dependent kinase (CDK) inhibitors, where the bromo substituent at the 4-position allowed for efficient palladium-catalyzed cross-coupling reactions to generate diverse analogs with improved selectivity profiles.

The cyclopropyl moiety at the N1 position of the indole ring has been shown to confer enhanced metabolic stability to derived compounds, as evidenced by pharmacokinetic studies published in Bioorganic & Medicinal Chemistry Letters. This feature makes Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate particularly valuable in drug discovery programs where metabolic stability is a critical parameter.

In synthetic methodology development, researchers have recently reported (2024, Organic Letters) a novel copper-catalyzed amination protocol using this compound as a model substrate, achieving excellent yields under mild conditions. This advancement has expanded the toolbox for modifying this scaffold and creating diverse chemical libraries for biological screening.

From a biological perspective, derivatives synthesized from this intermediate have shown promising activity in several therapeutic areas. A 2023 study in ACS Chemical Biology reported potent antiproliferative effects against various cancer cell lines, with lead compounds demonstrating IC50 values in the low nanomolar range. The researchers attributed this activity to the compound's ability to serve as a core structure for targeting protein-protein interactions in oncogenic pathways.

The compound's physicochemical properties have also been extensively characterized in recent computational studies. Molecular modeling and QSAR analyses published in the Journal of Chemical Information and Modeling (2024) have provided valuable insights into structure-activity relationships, guiding the design of more potent analogs while maintaining favorable drug-like properties.

Looking forward, Methyl 4-bromo-1-cyclopropyl-1H-indole-6-carboxylate continues to be a focus of ongoing research, with several pharmaceutical companies listing derivatives in their preclinical pipelines. Its versatility as a synthetic intermediate and the demonstrated biological relevance of its derivatives suggest that this compound will remain an important tool in medicinal chemistry and drug discovery efforts in the coming years.

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